2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a methoxybenzyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur-containing compounds and nitrogen sources.
Introduction of the Chlorophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the thienopyrimidine core.
Attachment of the Methoxybenzyl Acetamide Moiety: This step involves the coupling of the thienopyrimidine intermediate with a methoxybenzyl acetamide derivative, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl moiety can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes involved in cellular signaling pathways or receptors on the cell surface. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different cores.
Methoxybenzyl Acetamide Derivatives: Compounds with methoxybenzyl acetamide moieties attached to various cores.
Uniqueness
The uniqueness of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide lies in its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a valuable compound for research and development.
Properties
Molecular Formula |
C22H18ClN3O4S |
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Molecular Weight |
455.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O4S/c1-30-17-7-2-4-14(10-17)12-24-19(27)13-25-18-8-9-31-20(18)21(28)26(22(25)29)16-6-3-5-15(23)11-16/h2-11H,12-13H2,1H3,(H,24,27) |
InChI Key |
KYMYXFKMCKQXQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Origin of Product |
United States |
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